3-m-Tolyloxy-propylamine
Overview
Description
3-m-Tolyloxy-propylamine is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is a white crystalline solid that is soluble in water and organic solvents. This compound belongs to the class of amines and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Biochemical Analysis
Biochemical Properties
3-m-Tolyloxy-propylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific enzymes, such as cytochrome P450, altering their activity . This binding can lead to either the inhibition or activation of the enzyme, depending on the specific interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a specific dosage level must be reached for the compound to exert its biochemical effects. High doses of this compound can lead to toxicity, affecting various organs and systems in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. For example, this compound can enhance or inhibit the activity of cytochrome P450 enzymes, leading to changes in the levels of metabolites involved in various biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues or organelles.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function. For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization in the nucleus can impact gene expression and cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-m-Tolyloxy-propylamine typically involves the reaction of 3-methylphenol (m-cresol) with 3-chloropropylamine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-methylphenol attacks the carbon atom of the 3-chloropropylamine, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-m-Tolyloxy-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-m-Tolyloxy-propylamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-m-Tolyloxy-propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-O-Tolyloxy-propylamine: Similar in structure but with different positional isomerism.
N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine: Another related compound with different substituents.
Uniqueness
3-m-Tolyloxy-propylamine is unique due to its specific structural features and the presence of the m-tolyloxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-methylphenoxy)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPNQHWSJGEREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427933 | |
Record name | 3-m-Tolyloxy-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26646-51-5 | |
Record name | 3-(3-Methylphenoxy)-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26646-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-m-Tolyloxy-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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